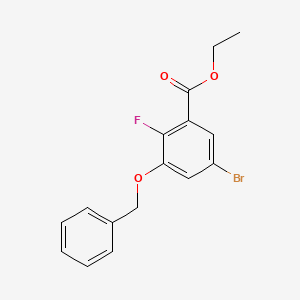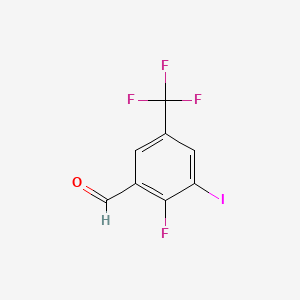
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H3F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde can be synthesized starting from benzaldehyde. The synthetic route typically involves the following steps:
Nitration: Benzaldehyde is nitrated to form nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group, forming aminobenzaldehyde.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.
Iodination: The fluorinated benzaldehyde is then iodinated to introduce the iodine atom.
Trifluoromethylation: Finally, a trifluoromethyl group is introduced using a trifluoromethylating reagent.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, iodine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products
Oxidation: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates with fluorine-containing pharmacophores.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine, iodine, and trifluoromethyl). These groups influence the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
2-Fluoro-3-(trifluoromethyl)benzamide: An amide derivative with different chemical properties and applications .
Uniqueness
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C8H3F4IO |
|---|---|
Molekulargewicht |
318.01 g/mol |
IUPAC-Name |
2-fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(2-6(7)13)8(10,11)12/h1-3H |
InChI-Schlüssel |
IUIFVMMCBJGPJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)F)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


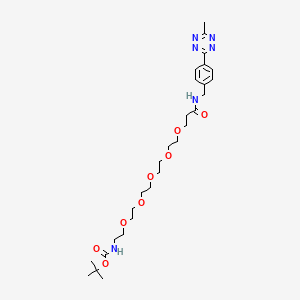
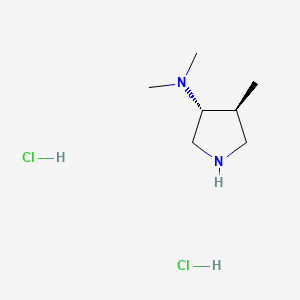
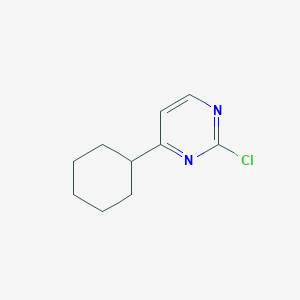
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)
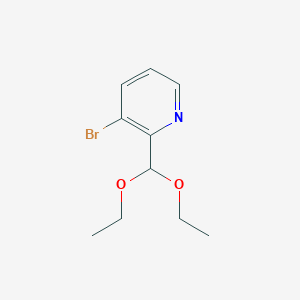

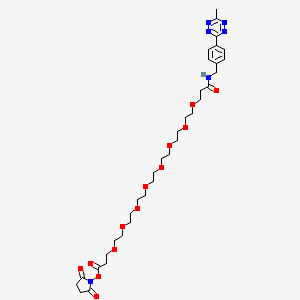

![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)
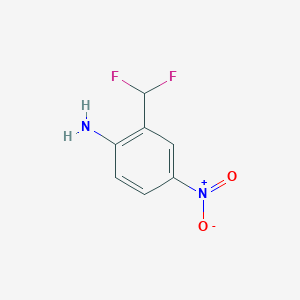
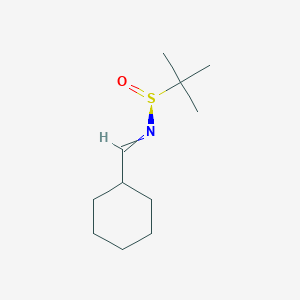
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
